Cyclonerodiol
Overview
Description
Cyclonerodiol is a naturally occurring sesquiterpene alcohol, specifically a cyclopentanoid sesquiterpene. It is known for its unique structure and biological activities, including its role as an inhibitor of the interleukin-4 (IL-4) induced signal transducer and activator of transcription 6 (STAT6) signaling pathway . This compound is derived from various natural sources, including marine fungi and plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclonerodiol can be synthesized through several routes. One notable method involves the total synthesis from (−)-linalool . The synthesis typically involves multiple steps, including cyclization and functional group transformations. The reaction conditions often require specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, have shown potential in producing this compound and related compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Cyclonerodiol undergoes various chemical reactions, including:
Oxidation: Conversion to this compound oxide and other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl group to yield different alcohol derivatives.
Substitution: Functional group substitutions can occur, leading to the formation of glycosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Glycosylation reactions often employ glycosyl donors and catalysts like glycosyltransferases.
Major Products:
Oxidized Derivatives: this compound oxide and related compounds.
Reduced Derivatives: Various alcohol derivatives.
Glycosides: Glycosylated forms of this compound.
Scientific Research Applications
Cyclonerodiol has several scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and transformations.
Medicine: Potential therapeutic applications due to its anti-inflammatory and immunomodulatory properties.
Industry: Explored for its use in developing new pharmaceuticals and biotechnological applications.
Mechanism of Action
Cyclonerodiol exerts its effects primarily by inhibiting the IL-4 induced STAT6 signaling pathway . This pathway is essential for the differentiation of naive CD4 T cells into T helper type 2 (Th2) lymphocytes. By inhibiting this pathway, this compound can modulate immune responses, making it a potential candidate for treating inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Cyclonerodiol oxide: An oxidized derivative of this compound.
Cycloneroside A: A glycosylated form of this compound.
Other sesquiterpenes: Compounds like bisabolane-type sesquiterpenes and other cyclonerane-type sesquiterpenes.
Uniqueness: this compound is unique due to its specific inhibition of the IL-4 induced STAT6 signaling pathway, which is not commonly observed in other sesquiterpenes . Its structural complexity and biological activity make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1R,2S,3R)-3-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-1,2-dimethylcyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-11(2)7-6-9-15(5,17)13-8-10-14(4,16)12(13)3/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13+,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJPVPFEDGYYBD-GBJTYRQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1(C)O)C(C)(CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@]1(C)O)[C@@](C)(CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183022 | |
Record name | Cyclonerodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28834-06-2 | |
Record name | Cyclonerodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclonerodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLONERODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZP8FLH4RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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